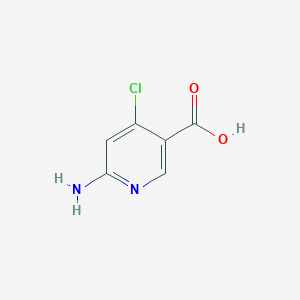

6-Amino-4-chloronicotinic acid

Descripción general

Descripción

6-Amino-4-chloronicotinic acid is a chemical compound with the molecular formula C6H5ClN2O2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

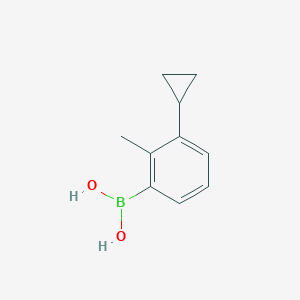

Molecular Structure Analysis

The molecular structure of 6-Amino-4-chloronicotinic acid is represented by the formula C6H5ClN2O2 . The InChI key for this compound is OXBLGNNZCHCRLC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

6-Amino-4-chloronicotinic acid is a solid substance . It has a molecular weight of 172.57 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

1. Environmental Science and Pollution Research

- Application : 6-Amino-4-chloronicotinic acid is a metabolite of neonicotinoids, a class of pesticides widely used in different phases of agricultural crops. These pesticides can damage human and environmental health if overused, and can be resistant to degradation .

- Method : Studies have been carried out to reduce or eliminate neonicotinoid contamination from the environment. One example of a green protocol is bioremediation. This involves the use of isolated microorganisms (bacteria and fungi), consortiums of microorganisms, and different types of soils, biobeds, and biomixtures .

- Results : The metabolite 6-chloronicotinic acid was identified as one of the six metabolites of neonicotinoids. It was found to be the most persistent, although no residues were detected after 90 days .

2. Archives of Microbiology

- Application : 6-Amino-4-chloronicotinic acid is used in the microbial intervention of imidacloprid, a neonicotinoid pesticide. This pesticide is employed to increase crop productivity, but its indiscriminate application severely affects non-target organisms and the environment .

- Method : Bacteria-mediated degradation has been established as a viable approach with Bacillus spp. being among the most efficient at 30 ℃ and pH 7 . The imidacloprid was converted to 6-chloronicotinic acid using guanidine as an intermediate .

- Results : A comparative metagenomic investigation reveals dominant neonicotinoid degradation genes in agriculture compared to forest soils with distinctive microbial communities .

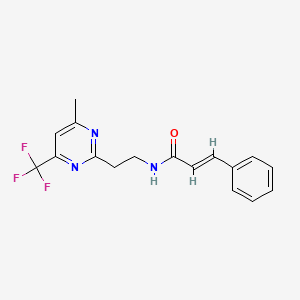

3. Chemical Synthesis

- Application : 6-Amino-4-chloronicotinic acid is used in the synthesis of various chemical compounds . It is often used as a building block in the synthesis of more complex molecules .

- Method : The specific methods of application or experimental procedures can vary greatly depending on the target molecule. Generally, it involves various organic synthesis techniques such as condensation reactions, substitution reactions, and others .

- Results : The outcomes obtained can also vary greatly depending on the target molecule. In general, the use of 6-Amino-4-chloronicotinic acid as a building block can help to increase the efficiency and yield of the synthesis process .

4. Drug Delivery Carrier Design

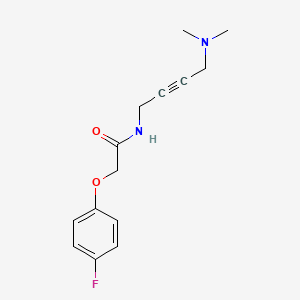

- Application : Amino–yne click reaction, which involves 6-Amino-4-chloronicotinic acid, has been used in the design of drug delivery carriers .

- Method : This involves the use of amino–yne click reaction to create a carrier molecule that can effectively deliver a drug to its target location in the body .

- Results : The use of this method has been shown to improve the efficiency of drug delivery, thereby enhancing the effectiveness of the drug .

5. Chemical Industry

- Application : 6-Amino-4-chloronicotinic acid is used in the chemical industry as a raw material for the synthesis of various chemical compounds .

- Method : The specific methods of application or experimental procedures can vary greatly depending on the target molecule. Generally, it involves various organic synthesis techniques such as condensation reactions, substitution reactions, and others .

- Results : The outcomes obtained can also vary greatly depending on the target molecule. In general, the use of 6-Amino-4-chloronicotinic acid as a building block can help to increase the efficiency and yield of the synthesis process .

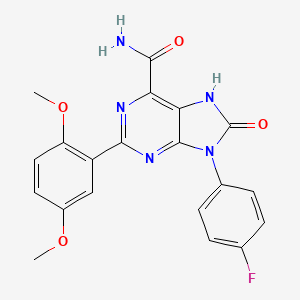

6. Pharmaceutical Research

- Application : 6-Amino-4-chloronicotinic acid is used in pharmaceutical research for the synthesis of new drug molecules .

- Method : This involves the use of various organic synthesis techniques to create new drug molecules. The specific methods of application or experimental procedures can vary greatly depending on the target molecule .

- Results : The outcomes obtained can also vary greatly depending on the target molecule. In general, the use of 6-Amino-4-chloronicotinic acid as a building block can help to increase the efficiency and yield of the synthesis process .

Safety And Hazards

Propiedades

IUPAC Name |

6-amino-4-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBLGNNZCHCRLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-4-chloronicotinic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2375805.png)

amino}acetamide](/img/structure/B2375812.png)

![4-[4-(Azetidin-3-yl)piperazin-1-yl]-3-chlorobenzonitrile](/img/structure/B2375815.png)

![2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid](/img/structure/B2375818.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2375821.png)

![N-(3,4-dichlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2375822.png)